
Di-L-arginine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-L-arginine maleate is a compound formed by the combination of two molecules of L-arginine and one molecule of maleic acid L-arginine is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide, a molecule that helps regulate blood flow and pressure Maleic acid is an organic compound that is often used in the production of polymers and as a precursor to various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-L-arginine maleate can be synthesized through a reaction between L-arginine and maleic acid. One common method involves dissolving L-arginine in water and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product can be isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Di-L-arginine maleate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-arginine can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups in maleic acid can be reduced to form corresponding alcohols.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of L-arginine.
Reduction: Reduced derivatives of maleic acid.
Substitution: Substituted derivatives of L-arginine.
Wissenschaftliche Forschungsanwendungen
Di-L-arginine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential benefits in cardiovascular health due to its ability to produce nitric oxide.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of di-L-arginine maleate primarily involves the release of L-arginine, which is then converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule that helps regulate blood flow, blood pressure, and other physiological processes. The maleic acid component may also contribute to the compound’s overall effects by participating in various chemical reactions within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-arginine hydrochloride: Another salt form of L-arginine with similar physiological effects.
L-arginine aspartate: A compound formed by the combination of L-arginine and aspartic acid, used for similar applications.
L-arginine alpha-ketoglutarate: A compound that combines L-arginine with alpha-ketoglutarate, often used in sports supplements.
Uniqueness
Di-L-arginine maleate is unique due to its combination of L-arginine and maleic acid, which may provide synergistic effects not seen with other L-arginine salts. The presence of maleic acid may enhance the compound’s stability and solubility, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
93778-37-1 |
|---|---|
Molekularformel |
C16H32N8O8 |
Molekulargewicht |
464.47 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |
InChI-Schlüssel |
PCRNGWYTXLMHMY-QNNLSDQCSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


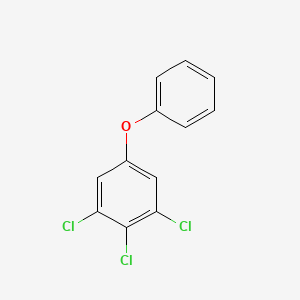
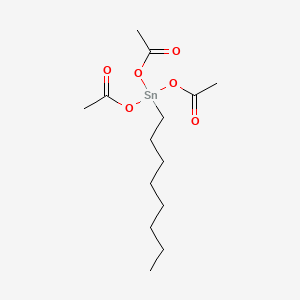




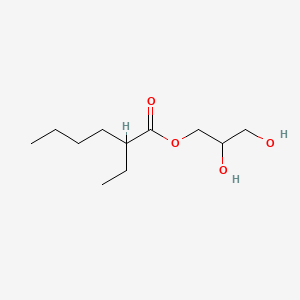
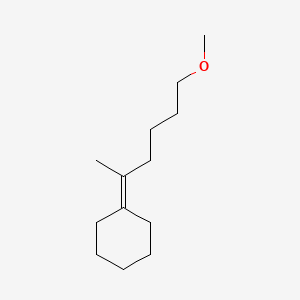

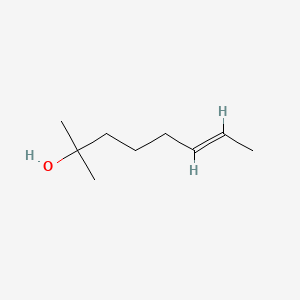
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)

